molecular formula C11H14FNO3S B262809 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B262809
M. Wt: 259.3 g/mol
InChI Key: DWPGLTBNTUVEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as PXS-4728A, is a small molecule drug candidate that has been developed for the treatment of type 2 diabetes and other metabolic disorders. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the breakdown of incretin hormones that regulate blood glucose levels.

Mechanism of Action

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved blood glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose control, 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of type 2 diabetes and other metabolic disorders. It has also been shown to improve lipid metabolism and reduce body weight in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is that it has a high degree of selectivity for DPP-4, which reduces the risk of off-target effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is that it has a relatively low potency compared to other DPP-4 inhibitors, which may limit its efficacy in some patients.

Future Directions

There are several potential future directions for research on 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is the use of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the use of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in the prevention of type 2 diabetes in high-risk populations. Finally, there is potential for the development of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide for the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, which have been linked to DPP-4 activity.

Synthesis Methods

The synthesis of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with tetrahydrofuran to form 4-fluoro-N-(tetrahydro-2-furanyl)benzenesulfonamide. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to produce 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. The overall yield of this process is approximately 30%.

Scientific Research Applications

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of type 2 diabetes and other metabolic disorders. In animal models, it has been shown to improve glucose tolerance, insulin sensitivity, and pancreatic beta-cell function. In human trials, it has been shown to reduce HbA1c levels and fasting plasma glucose levels in patients with type 2 diabetes.

properties

Product Name

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Molecular Formula

C11H14FNO3S

Molecular Weight

259.3 g/mol

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H14FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2

InChI Key

DWPGLTBNTUVEPZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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